molecular formula C17H16N2O2 B029174 Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate CAS No. 109461-69-0

Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate

Cat. No. B029174
M. Wt: 280.32 g/mol
InChI Key: JOQPDAAQTAOZFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]-benzimidazole-3-carboxylates, involves pyrimidine ring annulation processes. These compounds were synthesized from 2-guanidinobenzimidazole, demonstrating the versatility of imidazo[1,2-a]pyridine derivatives in synthetic chemistry (Dolzhenko, Chui, & Dolzhenko, 2006).

Molecular Structure Analysis

Structural analysis of ethyl 2-methyl-4-phenylpyrido[1,2-a]benzimidazole-3-carboxylate, a compound with a similar backbone, reveals significant dihedral angles between its core rings, indicative of the complex spatial arrangement that might also be expected in Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate. The molecular structure is further stabilized through intermolecular hydrogen bonding (Yan-qing Ge, Haiyan Ge, & Xiao-Qun Cao, 2011).

Chemical Reactions and Properties

The chemical behavior of Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate can be inferred from related compounds, which exhibit a range of reactions including annulation and substitution, influenced by their electronic and structural properties. These reactions are foundational in creating a variety of derivatives with potentially diverse chemical properties (Karcı & Demirçalı, 2006).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, can be closely related to the compound's molecular structure. For example, the crystal structure and hydrogen bonding patterns significantly affect the compound's solubility and melting point. These properties are crucial for determining the compound's applications in material science and other fields (Hu, Zhu, & Chen, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be influenced by the presence of the imidazo[1,2-a]pyridin-2-yl group. This group can impact the electron distribution across the molecule, affecting its interaction with various reagents and conditions. Understanding these properties is essential for harnessing the compound's potential in synthetic chemistry and developing new materials (Dai et al., 2017).

Scientific Research Applications

Synthesis and Structural Studies

  • The compound is associated with the synthesis of nitrogen-bridged purine-like C-nucleosides, illustrating its role in the development of novel heterocyclic compounds with potential biological significance (H. E. Khadem, J. Kawai, D. L. Swartz, 1989).
  • Research on the crystal structure of related compounds, such as Dabigatran etexilate tetrahydrate, provides insights into the molecular configuration and intermolecular interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds (Hong-qiang Liu et al., 2012).

Biological Activity and Pharmacological Potential

  • Studies on imidazo[1,2-a]pyrazine derivatives, which share a core structure with Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate, have demonstrated anti-inflammatory activity. This suggests potential pharmacological applications of these compounds in treating inflammation-related conditions (E. Abignente et al., 1992).
  • The synthesis of imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, which are structurally related to the Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate, and their evaluation as histamine H2-receptor antagonists point towards the potential use of these compounds in developing antiulcer drugs (Y. Katsura et al., 1992).

Chemical Properties and Reactivity

  • Research focusing on the synthesis, spectra, and crystal structure of related heterocyclic compounds helps in understanding the chemical properties, reactivity, and potential applications of Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate in various scientific fields (J. Elguero et al., 1976).

properties

IUPAC Name

ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-3-21-17(20)14-7-5-13(6-8-14)15-11-19-10-12(2)4-9-16(19)18-15/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQPDAAQTAOZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20546819
Record name Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate

CAS RN

109461-69-0
Record name Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

67 g (0.62 mole) of 2-amino-5-methylpyridine, 86 g (1.02 mole) of sodium bicarbonate and 143 g (0.527 mole) of ethyl 4-(2-bromoacetyl)benzoate are introduced into 1 l of ethanol. The mixture is brought to reflux for 3 hours and left standing for 19 hours, and the solid formed is recovered by filtration, washed copiously with water and dried. It is recrystallized in a dichloromethane/methanol mixture. M.p. 228°-230° C.
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
143 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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